N6-Cyclopropyl-9H-purine-2,6-diamine

Description

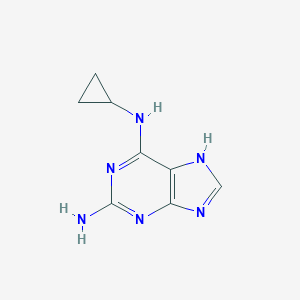

Structure

3D Structure

Properties

IUPAC Name |

6-N-cyclopropyl-7H-purine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6/c9-8-13-6-5(10-3-11-6)7(14-8)12-4-1-2-4/h3-4H,1-2H2,(H4,9,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYWUSKBMXQERLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC(=NC3=C2NC=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431151 | |

| Record name | 2-Amino-6-cyclopropylaminopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120503-69-7 | |

| Record name | 2-Amino-6-cyclopropylaminopurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120503697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-6-cyclopropylaminopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-6-CYCLOPROPYLAMINOPURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5E53WSA7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Basic Properties of N6-Cyclopropyl-9H-purine-2,6-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Cyclopropyl-9H-purine-2,6-diamine is a synthetic purine derivative of significant interest in medicinal chemistry. It is recognized as a key impurity of the antiretroviral drug Abacavir and has been investigated for its potential as a modulator of cellular signaling pathways, notably as an AMP-activated protein kinase (AMPK) activator and as a broad-spectrum antiviral agent. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of this compound, including its pKa, solubility, and lipophilicity. Detailed experimental protocols for the synthesis and characterization of these properties are presented. Furthermore, this document elucidates the potential biological activities and associated signaling pathways of this compound, offering valuable insights for researchers in drug discovery and development.

Physicochemical Properties

The basic physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for formulation development. A summary of these properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₆ | ChemicalBook[1] |

| Molecular Weight | 190.21 g/mol | ChemicalBook[1] |

| Melting Point | 172-174 °C | ChemicalBook[1] |

| Density | 1.97 g/cm³ | ChemicalBook[1] |

| pKa (predicted) | Basic: 4.5 ± 0.5, Acidic: 10.5 ± 0.7 | Chemicalize |

| logP (predicted) | 0.85 | SwissADME |

| Solubility | Slightly soluble in DMSO and Methanol | ChemicalBook[1] |

| Appearance | Off-White to Pale Yellow Solid | ChemicalBook[1] |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves a nucleophilic aromatic substitution reaction starting from a di-substituted purine. A general protocol is outlined below, adapted from synthetic strategies for related 2,6-diaminopurine derivatives.[2][3][4]

Materials:

-

2,6-Dichloropurine

-

Cyclopropylamine

-

Triethylamine (or another suitable base)

-

n-Butanol (or other high-boiling point solvent)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Methanol

Procedure:

-

To a solution of 2,6-dichloropurine (1 equivalent) in n-butanol, add an excess of cyclopropylamine (2-3 equivalents) and triethylamine (2-3 equivalents).

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate and methanol as the eluent.

-

Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Experimental Workflow for Synthesis

Caption: A generalized workflow for the synthesis of this compound.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Materials:

-

This compound

-

Standardized 0.1 M HCl and 0.1 M NaOH solutions

-

Potassium chloride (KCl)

-

Deionized water

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar

-

Burette

Procedure:

-

Prepare a ~1 mM solution of this compound in deionized water containing 0.15 M KCl to maintain constant ionic strength.

-

Adjust the initial pH of the solution to ~2 with 0.1 M HCl.

-

Titrate the solution with standardized 0.1 M NaOH, adding small increments (e.g., 0.05 mL) of the titrant.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches ~12.

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points of the first derivative of the titration curve.

Determination of logP

The octanol-water partition coefficient (logP) can be determined using the shake-flask method.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Prepare a stock solution of this compound in the aqueous phase.

-

In a series of flasks, mix equal volumes of the n-octanol and aqueous phases.

-

Add a known amount of the stock solution to each flask.

-

Shake the flasks vigorously for a set period (e.g., 24 hours) at a constant temperature to allow for partitioning equilibrium.

-

Separate the two phases by centrifugation.

-

Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the base-10 logarithm of P.

Determination of Solubility

The equilibrium solubility can be determined using the shake-flask method.

Materials:

-

This compound

-

Buffer solutions at various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)

-

Thermostatic shaker

-

Filtration system (e.g., 0.45 µm syringe filters)

-

Analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of solid this compound to flasks containing the buffer solutions of different pH values.

-

Place the flasks in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C) and agitate until equilibrium is reached (typically 24-48 hours).

-

After equilibration, allow the suspensions to settle.

-

Withdraw an aliquot from the supernatant and immediately filter it to remove any undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

-

The measured concentration represents the equilibrium solubility at that specific pH and temperature.

Biological Activity and Signaling Pathways

This compound has garnered attention for its potential biological activities, primarily as an activator of AMP-activated protein kinase (AMPK) and as a multi-target antiviral agent.[1][5]

AMPK Activation

AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism.[6][7] Small molecules can activate AMPK through direct or indirect mechanisms.

-

Direct Activation: Some small molecules act as AMP mimetics, binding to the allosteric site on the AMPK γ-subunit, which induces a conformational change that promotes its activation by upstream kinases (e.g., LKB1, CaMKKβ).[6][8]

-

Indirect Activation: Other compounds can increase the cellular AMP:ATP ratio, for instance, by inhibiting mitochondrial respiration. This elevated AMP level then allosterically activates AMPK.[6]

Given its structural similarity to adenosine, this compound may act as a direct allosteric activator of AMPK.

Potential Mechanism of AMPK Activation

Caption: A proposed direct activation mechanism of AMPK by this compound.

Antiviral Activity

Derivatives of 2,6-diaminopurine have demonstrated broad-spectrum antiviral activity against various viruses, including flaviviruses and coronaviruses.[5][9][10] The antiviral mechanism of these compounds is often multi-targeted, potentially involving the inhibition of viral enzymes essential for replication and the modulation of host cell signaling pathways that are hijacked by the virus.

Potential Antiviral Signaling Pathways

Caption: Potential multi-target antiviral mechanisms of this compound.

Conclusion

This compound is a molecule with interesting physicochemical and biological properties. Its basic nature, moderate lipophilicity, and potential to interact with key cellular targets like AMPK make it a valuable tool for chemical biology and a potential starting point for the development of novel therapeutics for metabolic and viral diseases. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development efforts centered on this promising purine derivative.

References

- 1. 2-Amino-6-cyclopropylamino-9H-purine | 120503-69-7 [chemicalbook.com]

- 2. Mechanism of Action of Compound-13: An α1-Selective Small Molecule Activator of AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.org [mdpi.org]

- 4. [The synthesis of N2,N6-substituted diaminopurine ribosides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. boa.unimib.it [boa.unimib.it]

- 9. Nucleoside Derivatives of 2,6-Diaminopurine Antivirals: Base-Modified Nucleosides with Broad-Spectrum Antimicrobial Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Amino-6-cyclopropylamino-9H-purine: Structure, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-cyclopropylamino-9H-purine, a key heterocyclic amine in the synthesis of carbocyclic nucleoside analogues. The document details its chemical structure, physical and chemical properties, and provides established synthetic protocols. Particular emphasis is placed on its role as a crucial intermediate in the production of the antiretroviral drug Abacavir. This guide is intended to be a valuable resource for researchers and professionals involved in medicinal chemistry, drug discovery, and process development.

Introduction

2-Amino-6-cyclopropylamino-9H-purine, also known as N6-cyclopropyl-9H-purine-2,6-diamine, is a substituted purine derivative of significant interest in the pharmaceutical industry. Its core structure consists of a purine ring system, which is a fundamental component of nucleic acids, coenzymes, and various natural products. The presence of an amino group at the 2-position and a cyclopropylamino group at the 6-position imparts specific chemical reactivity and biological relevance to the molecule.

The primary importance of this compound lies in its role as a key building block in the synthesis of Abacavir, a potent nucleoside analog reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS.[1] The synthesis of Abacavir involves the coupling of this purine base with a chiral cyclopentene side chain. A thorough understanding of the synthesis and properties of 2-Amino-6-cyclopropylamino-9H-purine is therefore essential for the efficient production of this vital medication.

Chemical Structure and Properties

The chemical structure of 2-Amino-6-cyclopropylamino-9H-purine is characterized by a fused pyrimidine and imidazole ring system, forming the purine core.

Systematic Name: this compound Molecular Formula: C₈H₁₀N₆ Molecular Weight: 190.21 g/mol CAS Number: 120503-69-7

Physical Properties

A summary of the known physical properties of 2-Amino-6-cyclopropylamino-9H-purine is presented in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 190.21 g/mol | [2] |

| Molecular Formula | C₈H₁₀N₆ | [2] |

| CAS Number | 120503-69-7 | [2] |

| Appearance | Off-white to pale yellow crystalline powder | General knowledge |

| Solubility | Soluble in DMSO (55 mg/mL) | [2] |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of 2-Amino-6-cyclopropylamino-9H-purine. While specific spectra are often proprietary, the following are expected characteristic signals based on the structure.

-

¹H NMR: Expected signals would include peaks corresponding to the protons of the cyclopropyl group, the amino protons, the N-H proton of the purine ring, and the C-H proton of the purine ring.

-

¹³C NMR: Expected signals would include peaks for the carbons of the cyclopropyl group and the distinct carbons of the purine ring system.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of 2-Amino-6-cyclopropylamino-9H-purine

There are two primary synthetic routes for the preparation of 2-Amino-6-cyclopropylamino-9H-purine.

Synthesis from 2-Amino-6-chloropurine

This is the most common and direct method, involving the nucleophilic substitution of the chlorine atom at the 6-position of the purine ring with cyclopropylamine.

Figure 1: Synthesis of 2-Amino-6-cyclopropylamino-9H-purine from 2-Amino-6-chloropurine.

Experimental Protocol:

A detailed experimental protocol for this synthesis is often proprietary. However, a general procedure can be outlined based on established chemical principles for similar reactions.

-

Reaction Setup: A reaction vessel is charged with 2-amino-6-chloropurine, a suitable solvent (such as n-butanol or ethanol), and cyclopropylamine. An excess of cyclopropylamine is typically used to drive the reaction to completion. A non-nucleophilic base, such as triethylamine, may be added to scavenge the HCl generated during the reaction.

-

Reaction Conditions: The reaction mixture is heated to reflux for a period of several hours to overnight, with the progress of the reaction monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield the desired 2-Amino-6-cyclopropylamino-9H-purine.

Synthesis from Ethyl Cyanoacetate

An alternative, multi-step synthesis starts from simple acyclic precursors and builds the purine ring system.[2]

Figure 2: Multi-step synthesis pathway starting from Ethyl Cyanoacetate.

Experimental Protocol Overview:

This synthetic route involves a series of chemical transformations:

-

Nitrosation: Ethyl cyanoacetate is treated with a nitrosating agent.

-

Cyclization and Reduction: The resulting product is cyclized with guanidine hydrochloride in the presence of a base like sodium ethoxide (EtONa), followed by a reduction step to yield 2,4,5-triamino-6-hydroxypyrimidine.[2]

-

Purine Ring Formation: The pyrimidine intermediate undergoes a ring closure reaction to form the purine scaffold.

-

Introduction of the Cyclopropylamino Group: The final step involves the introduction of the cyclopropylamino group at the 6-position, typically via a similar nucleophilic substitution reaction as described in the first synthetic route.

Biological Activity and Signaling Pathways

The primary documented biological relevance of 2-Amino-6-cyclopropylamino-9H-purine is as a synthetic precursor to Abacavir. Abacavir is a carbocyclic 2'-deoxyguanosine analogue that, after intracellular phosphorylation to the active triphosphate metabolite, carbovir triphosphate, inhibits the activity of HIV-1 reverse transcriptase.

While the direct biological activity of 2-Amino-6-cyclopropylamino-9H-purine is not extensively studied, some purine derivatives have been reported to act as activators of AMP-activated protein kinase (AMPK). AMPK is a key cellular energy sensor that plays a central role in regulating metabolism. The activation of AMPK has therapeutic potential in the treatment of metabolic diseases such as type 2 diabetes and obesity. Further research would be required to determine if 2-Amino-6-cyclopropylamino-9H-purine itself possesses any significant AMPK activating properties.

Figure 3: Simplified overview of the AMPK signaling pathway.

Conclusion

2-Amino-6-cyclopropylamino-9H-purine is a fundamentally important molecule in the field of medicinal chemistry, primarily due to its indispensable role in the synthesis of the anti-HIV drug Abacavir. This guide has provided a detailed overview of its structure, properties, and synthetic methodologies. A comprehensive understanding of this compound is crucial for the continued production of essential medicines and for the potential discovery of new therapeutic agents based on the versatile purine scaffold. Further investigation into the direct biological activities of this and related purine derivatives may unveil novel therapeutic opportunities.

References

Cyclopropyldiaminopurine: An In-Depth Technical Guide to its Core Mechanism of Action as a Component of Abacavir

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclopropyldiaminopurine as a standalone entity is primarily recognized as a critical structural component and a known impurity of the potent antiretroviral drug, Abacavir. This guide, therefore, focuses on the well-established mechanism of action of Abacavir to provide a comprehensive understanding of the biological activity associated with the cyclopropyldiaminopurine chemical scaffold. Abacavir, a nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone in the combination therapy for Human Immunodeficiency Virus (HIV) infection. Its efficacy lies in its ability to be intracellularly converted to its active triphosphate metabolite, which acts as a competitive inhibitor and chain terminator of HIV reverse transcriptase, thereby halting viral replication. This document provides a detailed exploration of this mechanism, associated signaling pathways, quantitative data from key studies, and relevant experimental protocols.

Core Mechanism of Action: Abacavir

Abacavir is a synthetic carbocyclic nucleoside analogue of guanosine.[1][2] As a prodrug, it requires intracellular phosphorylation to exert its antiviral effect.

Intracellular Activation and Signaling Pathway

The mechanism of action begins with the passive diffusion of Abacavir into host cells, including HIV-infected lymphocytes. Inside the cell, it undergoes a series of enzymatic conversions to its active form, carbovir triphosphate (CBV-TP).[3][4] This multi-step phosphorylation pathway is a critical determinant of its therapeutic activity.

-

Initial Phosphorylation: Abacavir is first phosphorylated by adenosine phosphotransferase to form abacavir 5'-monophosphate.[3]

-

Conversion to Carbovir Monophosphate: Subsequently, a cytosolic enzyme deaminates abacavir 5'-monophosphate to yield carbovir 5'-monophosphate.[3]

-

Further Phosphorylation: Cellular kinases, including guanylate kinase, further phosphorylate carbovir 5'-monophosphate to carbovir 5'-diphosphate and finally to the active carbovir 5'-triphosphate (CBV-TP).[3]

CBV-TP is a potent analogue of deoxyguanosine triphosphate (dGTP).

Inhibition of HIV Reverse Transcriptase

The antiviral activity of Abacavir is mediated by the action of CBV-TP on the HIV-1 reverse transcriptase (RT) enzyme.[3][4] This enzyme is essential for the conversion of the viral RNA genome into double-stranded DNA, a crucial step for the integration of the viral genome into the host cell's DNA.

The inhibition occurs through two primary mechanisms:

-

Competitive Inhibition: CBV-TP competes with the natural substrate, dGTP, for the active site of the HIV reverse transcriptase.[5]

-

Chain Termination: Once incorporated into the growing viral DNA strand, the lack of a 3'-hydroxyl group on the carbocyclic ring of CBV-TP prevents the formation of the next phosphodiester bond, leading to the termination of DNA chain elongation.[4][6] This premature termination effectively halts the viral replication cycle.

Figure 1: Intracellular activation of Abacavir and inhibition of HIV reverse transcriptase.

Quantitative Data Summary

The efficacy and in vitro activity of Abacavir have been extensively studied. The following tables summarize key quantitative data from clinical trials and in vitro assays.

Table 1: Clinical Efficacy of Abacavir-Containing Regimens

| Trial/Study | Regimen Comparison | Baseline Viral Load (copies/mL) | Primary Endpoint | Result | Citation |

| ASSERT Study (48 weeks) | Abacavir/Lamivudine + Efavirenz vs. Tenofovir/Emtricitabine + Efavirenz | Not specified | Proportion with viral load <50 copies/mL | 59% (Abacavir arm) vs. 71% (Tenofovir arm) | [7] |

| Meta-analysis of 6 RCTs (48 weeks) | Abacavir/Lamivudine vs. Tenofovir/Emtricitabine | Overall | Proportion with viral load <50 copies/mL | RR 0.98 (95% CI 0.94–1.03) | [8][9] |

| Meta-analysis of 6 RCTs (48 weeks) | Abacavir/Lamivudine vs. Tenofovir/Emtricitabine | <100,000 | Proportion with viral load <50 copies/mL | RR 1.01 (95% CI 0.99–1.03) | [8][9] |

| Meta-analysis of 6 RCTs (48 weeks) | Abacavir/Lamivudine vs. Tenofovir/Emtricitabine | >100,000 | Proportion with viral load <50 copies/mL | RR 0.96 (95% CI 0.90–1.03) | [8][9] |

| Abacavir Intensification Trial | Indinavir + Zidovudine + Lamivudine + Abacavir vs. Placebo | <500 | Virologic failure | 34/116 (Abacavir arm) vs. 42/113 (Placebo arm) (P = .22) | [10] |

RR: Risk Ratio; CI: Confidence Interval

Table 2: In Vitro Activity of Abacavir

| Parameter | Cell Line | HIV-1 Strain | Value | Citation |

| IC50 | MT-4 cells | Wild-type | 4.0 µM | [6] |

| EC50 | CEM cells | MN | Concentration required to inhibit replication | [11] |

| Antiviral Activity | Resting CD4+ T-cells | Not specified | Significant antiviral activity | [12] |

IC50: 50% Inhibitory Concentration; EC50: 50% Effective Concentration

Experimental Protocols

In Vitro Abacavir Susceptibility Testing in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is designed to determine the in vitro susceptibility of HIV-1 to Abacavir.[13]

Objective: To determine the 50% inhibitory concentration (IC50) of Abacavir against clinical and laboratory strains of HIV-1.

Materials:

-

Abacavir stock solution (10 mM in DMSO)

-

Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors

-

Phytohemagglutinin (PHA)

-

Interleukin-2 (IL-2)

-

Complete RPMI medium

-

Standardized HIV-1 virus stock

-

96-well flat-bottom plates

-

HIV-1 p24 antigen ELISA kit

Methodology:

-

PBMC Preparation: Isolate PBMCs from healthy donor blood and stimulate with PHA for 48-72 hours.

-

Abacavir Dilutions: Prepare serial dilutions of Abacavir in complete RPMI medium with IL-2. Final concentrations typically range from 0.001 µM to 10 µM.

-

Plate Setup: Add 100 µL of the appropriate Abacavir dilutions to triplicate wells of a 96-well plate. Include virus control (cells + virus, no drug) and cell control (cells only) wells.

-

Infection: Add a standardized amount of HIV-1 (pre-titrated to determine the 50% tissue culture infective dose, TCID50) to the wells containing PBMCs and Abacavir dilutions.

-

Incubation: Incubate the plates for 7 days at 37°C in a 5% CO2 incubator.

-

Endpoint Measurement: After incubation, measure the amount of HIV-1 p24 antigen in the culture supernatants using an ELISA kit.

-

Data Analysis: Calculate the percentage of inhibition of p24 production for each Abacavir concentration relative to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and using a regression analysis.

Figure 2: Experimental workflow for in vitro Abacavir susceptibility testing.

Abacavir Hypersensitivity and HLA-B*57:01

A critical aspect of Abacavir's clinical use is the risk of a severe hypersensitivity reaction (HSR), which is strongly associated with the presence of the HLA-B57:01 allele.[1] Abacavir binds with high specificity to the antigen-binding cleft of the HLA-B57:01 protein, altering its shape and chemistry.[1] This leads to the presentation of self-peptides as "non-self" to T-cells, triggering an abacavir-specific cytotoxic T-cell response that manifests as a systemic hypersensitivity reaction.[1] Genetic screening for the HLA-B*57:01 allele is now standard practice before initiating Abacavir therapy to minimize the risk of this adverse event.

Conclusion

While "Cyclopropyldiaminopurine" is not a therapeutic agent in itself, its incorporation into the structure of Abacavir is fundamental to the drug's potent anti-HIV activity. The mechanism of action of Abacavir, centered on the intracellular generation of the active metabolite CBV-TP and the subsequent inhibition of HIV reverse transcriptase through competitive binding and chain termination, is a well-established paradigm in antiretroviral therapy. Understanding this mechanism, along with the associated quantitative efficacy data and the genetic basis for hypersensitivity, is crucial for researchers and clinicians working in the field of HIV drug development and treatment.

References

- 1. Abacavir - Wikipedia [en.wikipedia.org]

- 2. droracle.ai [droracle.ai]

- 3. PharmGKB summary: abacavir pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Abacavir Sulfate? [synapse.patsnap.com]

- 5. reference.medscape.com [reference.medscape.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Randomized comparison of renal effects, efficacy, and safety with once-daily abacavir/lamivudine versus tenofovir/emtricitabine, administered with efavirenz, in antiretroviral-naive, HIV-1-infected adults: 48-week results from the ASSERT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Virological efficacy of abacavir: systematic review and meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. A Randomized, Placebo-Controlled Trial of Abacavir Intensification in HIV-1–Infected Adults With Virologic Suppression on a Protease Inhibitor–Containing Regimen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacodynamics of Abacavir in an In Vitro Hollow-Fiber Model System - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Zidovudine, Lamivudine, and Abacavir Have Different Effects on Resting Cells Infected with Human Immunodeficiency Virus In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

N6-Cyclopropyl-9H-purine-2,6-diamine: A Scaffolding for Antiviral and Metabolic Modulatory Agents

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N6-Cyclopropyl-9H-purine-2,6-diamine is a synthetic purine derivative that has garnered significant attention not for its intrinsic biological activity, but as a crucial chemical intermediate. This technical guide consolidates the available information, focusing on its role in the synthesis of potent antiviral and AMP-activated protein kinase (AMPK) activating compounds. While direct quantitative biological data for this compound is not extensively available in public literature, its structural contribution to pharmacologically active molecules is of considerable interest to the drug discovery and development community. This document provides a comprehensive overview of its synthetic utility, the biological activities of its derivatives, and the associated signaling pathways.

Introduction

This compound is a substituted purine base, characterized by a cyclopropyl group at the N6 position of the purine ring. It is recognized primarily as a key impurity in the manufacturing of Abacavir, a potent nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[1] Beyond its status as a pharmaceutical impurity, this compound serves as a versatile starting material in the synthesis of a variety of biologically active purine derivatives. Notably, it is a precursor for compounds with broad-spectrum antiviral properties and for molecules designed to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.

Synthetic Utility

The primary significance of this compound in medicinal chemistry lies in its role as a scaffold for the generation of more complex molecules. The 2-amino and 9H-purine functionalities provide reactive sites for further chemical modifications, allowing for the exploration of structure-activity relationships in various therapeutic areas.

A key application is in the preparation of purine derivatives with potential as AMPK activators. The general synthetic approach involves the modification of the purine core of this compound to introduce pharmacophores that enhance interaction with the AMPK enzyme complex.

Biological Activities of Derivatives

While quantitative data on the direct biological effects of this compound is scarce, the activities of its derivatives are well-documented, providing insight into the potential of this chemical scaffold.

Antiviral Activity

Derivatives of 2,6-diaminopurine, the core structure of the title compound, have shown significant broad-spectrum antiviral activity. Research has demonstrated that modifications at the N6 and N9 positions of the purine ring can yield compounds with potent inhibitory effects against a range of viruses.

Unfortunately, specific IC50 or EC50 values for this compound in antiviral assays are not reported in the reviewed literature. The focus remains on its role as a building block for more complex antiviral agents.

AMPK Activation

AMPK is a critical enzyme in regulating cellular metabolism. Its activation can have therapeutic benefits in metabolic diseases such as type 2 diabetes and obesity. The de novo purine biosynthesis pathway is intrinsically linked to AMPK activation through the intermediate 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), an endogenous AMPK activator. While this compound itself is not a direct modulator of this pathway, its derivatives are being explored as direct AMPK activators.

The general mechanism of action for many small molecule AMPK activators involves allosteric binding to the AMPK complex, leading to a conformational change that enhances its kinase activity. This, in turn, triggers downstream signaling cascades that promote catabolic processes (e.g., glucose uptake and fatty acid oxidation) and inhibit anabolic processes (e.g., protein and lipid synthesis).

Experimental Protocols

As no specific experimental data for the biological activity of this compound is available, this section provides generalized protocols for assays commonly used to evaluate the antiviral and AMPK-activating properties of its derivatives.

In Vitro AMPK Activation Assay (Kinase Assay)

This protocol describes a typical in vitro assay to measure the direct activation of purified AMPK enzyme.

Objective: To determine if a test compound directly activates the AMPK enzyme complex.

Materials:

-

Purified, recombinant AMPK (e.g., human α1β1γ1)

-

Kinase buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 0.2 mM DTT, 5 mM MgCl2, 0.1 mg/ml BSA)

-

ATP

-

AMP (as a positive control activator)

-

Substrate peptide (e.g., SAMS peptide)

-

[γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)

-

Test compound (dissolved in DMSO)

-

96-well plates

-

Incubator

-

Scintillation counter or luminometer

Procedure:

-

Prepare a reaction mixture containing kinase buffer, substrate peptide, and purified AMPK enzyme.

-

Add the test compound at various concentrations to the wells of a 96-well plate. Include wells for a negative control (DMSO vehicle) and a positive control (AMP).

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (or cold ATP for non-radioactive assays).

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding phosphoric acid).

-

Spot a portion of the reaction mixture onto phosphocellulose paper and wash away unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter. For non-radioactive methods, follow the manufacturer's protocol to measure the generated ADP signal.

-

Calculate the fold activation of AMPK by the test compound relative to the vehicle control.

Antiviral Assay (Cytopathic Effect Inhibition Assay)

This protocol outlines a common method to assess the ability of a compound to inhibit virus-induced cell death.

Objective: To determine the concentration at which a test compound inhibits 50% of the viral cytopathic effect (EC50).

Materials:

-

Susceptible host cell line (e.g., Vero cells for Herpes Simplex Virus)

-

Virus stock of known titer

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Test compound (dissolved in DMSO)

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

-

Incubator (37°C, 5% CO₂)

-

Plate reader

Procedure:

-

Seed the host cells into 96-well plates and incubate overnight to form a confluent monolayer.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the growth medium from the cells and add the compound dilutions. Also include wells for virus control (no compound) and cell control (no virus, no compound).

-

Add the virus at a predetermined multiplicity of infection (MOI) to all wells except the cell control wells.

-

Incubate the plates for a period sufficient to observe significant cytopathic effect in the virus control wells (typically 2-5 days).

-

Assess cell viability using a suitable assay. For an MTT assay, incubate the cells with MTT solution, followed by solubilization of the formazan product and measurement of absorbance at 570 nm.

-

Calculate the percentage of cell viability at each compound concentration relative to the cell control.

-

Determine the EC50 value by plotting the percentage of inhibition of cytopathic effect against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound stands as a valuable and versatile building block in medicinal chemistry. While it may not possess significant intrinsic biological activity, its utility in the synthesis of potent antiviral and AMPK-activating agents is clear. The exploration of derivatives based on this scaffold continues to be a promising avenue for the discovery of new therapeutic agents. Future research could focus on the synthesis and biological evaluation of a broader range of derivatives to further elucidate the structure-activity relationships governed by this purine core. For drug development professionals, understanding the synthetic routes and the biological targets of the resulting compounds is essential for leveraging the full potential of this chemical entity.

References

An In-depth Technical Guide to N6-Cyclopropyl-9H-purine-2,6-diamine: Discovery, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N6-Cyclopropyl-9H-purine-2,6-diamine, a key synthetic intermediate in the production of the antiretroviral drug Abacavir. While its primary role is as a precursor in pharmaceutical manufacturing, this document also explores its chemical properties, potential biological activities, and the historical context of its development.

Introduction and Historical Context

This compound is a substituted purine derivative that gained significance as a crucial building block in the synthesis of Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS. The discovery and development of this compound are intrinsically linked to the pioneering work on carbocyclic nucleoside analogues in the 1980s by scientists including Robert Vince and Susan Daluge.[1] Abacavir itself was patented in 1988 and received FDA approval in 1998.[1][2] this compound emerges as a pivotal intermediate in the various synthetic routes developed to manufacture Abacavir. Beyond its role as a synthetic intermediate, it is also recognized as an impurity in the final drug product, Abacavir Sulfate.[3][4][5] Additionally, chemical suppliers note its use in the preparation of purine derivatives that act as AMP-activated protein kinase (AMPK) activating compounds, although specific public-domain data on this application remains limited.[4]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3][4] |

| Synonyms | 2-Amino-6-(cyclopropylamino)-9H-purine, Abacavir Impurity 18 | [4] |

| CAS Number | 120503-69-7 | [4][6] |

| Molecular Formula | C₈H₁₀N₆ | [3][5] |

| Molecular Weight | 190.21 g/mol | [3] |

| Appearance | Off-White to Pale Yellow Solid | [4] |

| Melting Point | 172-174 °C | [4] |

| Solubility | Slightly soluble in DMSO and Methanol | [4] |

Synthesis and Purification

The synthesis of this compound is not extensively detailed in publicly available literature as a standalone procedure. However, its synthesis as an intermediate for Abacavir suggests a common pathway involving the nucleophilic substitution of a halogenated purine precursor. A probable and widely referenced method starts with 2,6-dichloropurine, which is first selectively aminated at the C6 position with ammonia or a protected amino group, followed by the introduction of the cyclopropylamino group at the C2 position, or vice-versa. A more direct route involves the reaction of 2-amino-6-chloropurine with cyclopropylamine.

The following is a generalized experimental protocol based on common synthetic methods for analogous 2,6-disubstituted purines.

Reaction:

-

Starting Material: 2-amino-6-chloropurine.

-

Reagent: Cyclopropylamine.

-

Solvent: A high-boiling point solvent such as n-butanol, isopropanol, or dimethyl sulfoxide (DMSO) is typically used.

-

Conditions: The reaction mixture is heated at an elevated temperature (typically >100 °C) for several hours. The progress of the reaction is monitored by a suitable chromatographic technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve precipitation by the addition of an anti-solvent, followed by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is subjected to purification.

Purification of this compound is typically achieved through recrystallization or column chromatography.

Recrystallization:

-

A suitable solvent system is chosen in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

High-Performance Liquid Chromatography (HPLC):

-

For high-purity requirements, preparative reverse-phase HPLC is a suitable method. A typical protocol is outlined in Table 2.

| Parameter | Condition |

| Column | C18 stationary phase |

| Mobile Phase A | Water with 0.1% formic acid or trifluoroacetic acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | A linear gradient from low to high organic phase |

| Detection | UV at 254 nm or a suitable wavelength |

A general workflow for the synthesis and purification is depicted in the following diagram.

Biological Relevance and Potential Applications

The primary and most well-documented role of this compound is as a direct precursor to Abacavir. The purine moiety of this intermediate is coupled with a chiral cyclopentene ring to form the final carbocyclic nucleoside analogue.

The hypothetical signaling pathway is illustrated below.

Conclusion

This compound is a molecule of significant interest primarily due to its indispensable role in the synthesis of the anti-HIV drug Abacavir. Its history is interwoven with the advancements in antiretroviral therapy. While its potential as a scaffold for the development of new therapeutics, particularly AMPK activators, is noted, this remains an area that requires further public research and validation. The synthetic pathways to this compound are generally understood within the context of purine chemistry, though detailed, optimized protocols for its specific production are proprietary or not widely published. This guide provides a foundational understanding of this important chemical entity for researchers and professionals in the field of drug development.

References

- 1. Abacavir - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. This compound , 95% , 120503-69-7 - CookeChem [cookechem.com]

- 4. 2-Amino-6-cyclopropylamino-9H-purine | 120503-69-7 [chemicalbook.com]

- 5. This compound Methanolate [lgcstandards.com]

- 6. store.usp.org [store.usp.org]

- 7. AMPK Activation via Modulation of De Novo Purine Biosynthesis with an Inhibitor of ATIC Homodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide: N6-Cyclopropyl-9H-purine-2,6-diamine as an Abacavir Impurity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abacavir, a potent nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone in the combination therapy for Human Immunodeficiency Virus (HIV) infection. The stringent quality control of Abacavir drug substance and its formulations is paramount to ensure patient safety and therapeutic efficacy. This technical guide provides a comprehensive overview of a critical impurity, N6-Cyclopropyl-9H-purine-2,6-diamine, also identified in the United States Pharmacopeia (USP) as Cyclopropyldiaminopurine Abacavir.[1] This document will delve into its chemical properties, formation pathways, analytical detection methodologies, and the importance of its control in the pharmaceutical manufacturing of Abacavir.

Chemical Profile of the Impurity

This compound is a purine derivative that is structurally related to the core of the Abacavir molecule but lacks the cyclopentenyl methanol side chain.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Amino-6-cyclopropylamino-9H-purine, Abacavir Cyclopropyl Diamino Purine Impurity, Cyclopropyldiaminopurine Abacavir | [1][2] |

| CAS Number | 120503-69-7 | [3] |

| Molecular Formula | C₈H₁₀N₆ | [3] |

| Molecular Weight | 190.21 g/mol | |

| Appearance | Off-White to Pale Yellow Solid | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [3] |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [3] |

Formation and Synthesis

Formation as a Degradation Product

This compound has been identified as a degradation product of Abacavir, particularly under acidic stress conditions. Forced degradation studies, conducted as per the International Council for Harmonisation (ICH) guidelines, have demonstrated that Abacavir sulfate degrades in the presence of acid to form a degradant with a mass-to-charge ratio (m/z) of 191.2, which corresponds to the molecular formula C₈H₁₀N₆. This degradation involves the cleavage of the glycosidic-like bond, leading to the loss of the cyclopentenyl moiety from the purine ring at the N-9 position.

dot

Synthetic Pathway

While this compound is primarily encountered as an impurity, its synthesis is crucial for use as a reference standard in analytical method development and validation. A common synthetic route to N-substituted purine derivatives involves the reaction of a di-substituted purine with the desired amine. For this compound, a potential synthesis could start from 2-amino-6-chloropurine, which is then reacted with cyclopropylamine.

dot

Analytical Methodologies

The detection and quantification of this compound in Abacavir active pharmaceutical ingredient (API) and finished drug products require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.

Forced Degradation Studies Protocol

Forced degradation studies are essential to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods.

Experimental Protocol: Acid Degradation of Abacavir Sulfate

-

Sample Preparation: Dissolve 50 mg of Abacavir sulfate in 5 mL of water in a 50 mL round-bottom flask.

-

Stress Condition: Add 5 mL of 1N hydrochloric acid to the solution.

-

Incubation: Reflux the resulting solution at 80°C for 30 minutes.

-

Neutralization: Cool the solution to room temperature and neutralize it with 5 mL of 1N sodium hydroxide solution.

-

Dilution: Make up the volume to 50 mL with the mobile phase.

-

Filtration: Filter the sample through a 0.22 µm membrane filter before injection into the analytical system.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating the impurity from the main API and other potential degradation products.

Table 2: Example HPLC Method Parameters

| Parameter | Condition |

| Column | Zorbax eclipse plus C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of: 75 volumes of buffer (1.15 g ammonium dihydrogen phosphate and 2 g tetrabutylammonium hydrogen sulfate in 1000 mL water, pH 6.0 with triethylamine), 10 volumes of methanol, and 15 volumes of acetonitrile. |

| Flow Rate | 1.2 mL/min |

| Detection | UV at 214 nm |

| Injection Volume | 20 µL |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides higher sensitivity and specificity, making it suitable for the trace-level quantification of genotoxic impurities.

Table 3: Example LC-MS/MS Method Parameters

| Parameter | Condition |

| Column | Zorbax SB Phenyl (250mm x 4.6mm, 5.0μm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 0.5 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection | Multiple Reaction Monitoring (MRM) |

dot

Regulatory Perspective and Genotoxicity

The control of impurities in pharmaceuticals is a critical regulatory requirement. While specific pharmacopoeial limits for this compound in Abacavir are not publicly detailed in the USP or EP monographs, the general principles for impurity control apply. For impurities with no established safety data, and particularly for those that are potential degradation products, a thorough risk assessment is necessary.

A key aspect of this risk assessment is the evaluation of the impurity's potential for genotoxicity. Genotoxic impurities can damage DNA and are considered a significant safety concern. The assessment of genotoxicity can be performed using in silico (computational) prediction tools and/or through experimental assays like the bacterial reverse mutation assay (Ames test).

Currently, there is no publicly available data from experimental genotoxicity studies (e.g., Ames test) specifically for this compound. In the absence of such data, in silico prediction methods are valuable tools for a preliminary assessment. These computational models analyze the chemical structure of a compound for structural alerts that are associated with mutagenicity. Given that purine analogs can sometimes exhibit biological activity, a conservative approach to control this impurity is warranted until definitive genotoxicity data is available.

Conclusion

This compound is a significant impurity of Abacavir, arising from the degradation of the active substance under acidic conditions. Its effective control is a critical aspect of ensuring the quality, safety, and efficacy of Abacavir-containing medicines. This technical guide has provided an in-depth overview of its chemical properties, formation, and analytical control strategies. The development and validation of sensitive and specific analytical methods, such as HPLC and LC-MS/MS, are essential for its monitoring. Further investigation into the potential genotoxicity of this impurity is recommended to establish appropriate control limits and ensure patient safety. Researchers, scientists, and drug development professionals should consider the information presented herein for the robust quality control of Abacavir.

References

Unlocking Antiviral Potential: A Technical Guide to N6-Cyclopropyl-9H-purine-2,6-diamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The relentless challenge of emerging and evolving viral pathogens necessitates a continuous search for novel antiviral agents. Among the promising scaffolds, purine analogues have historically formed the backbone of many successful antiviral therapies. This technical guide delves into the antiviral properties of a specific class of these analogues: N6-Cyclopropyl-9H-purine-2,6-diamine derivatives. These compounds have demonstrated significant potential as broad-spectrum antiviral agents, exhibiting activity against a range of viruses. This document provides a comprehensive overview of their antiviral activity, proposed mechanism of action, structure-activity relationships, and the experimental protocols for their evaluation.

Antiviral Activity: Quantitative Data Summary

Research into 2,6-diaminopurine derivatives has identified compounds with potent antiviral effects against several clinically relevant viruses. A notable example, compound 6i (N2-(2-phenoxyethyl)-N6-(m-tolyl)-9H-purine-2,6-diamine), has shown broad-spectrum activity. The antiviral efficacy of this and related compounds is summarized below.

| Compound | Virus | Assay Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| 6i | Dengue virus (DENV) | Huh-7 | 5.3 | >100 | >18.9 | [1] |

| 6i | Zika virus (ZIKV) | Vero | 0.8 | >100 | >125 | [1] |

| 6i | West Nile virus (WNV) | Vero | 0.5 | >100 | >200 | [1] |

| 6i | Influenza A (H1N1) | MDCK | 1.8 | >100 | >55.6 | [1] |

| 6i | SARS-CoV-2 | Vero E6 | 1.5 | >100 | >66.7 | [1] |

| 6i | SARS-CoV-2 | Calu-3 | 0.5 | 120 | 240 | [1] |

Proposed Mechanism of Action

While the precise mechanism for all this compound derivatives is an active area of research, evidence from related compounds suggests a multi-faceted mode of action. It is hypothesized that these compounds may act as prodrugs, which, after cellular uptake, are metabolized to their corresponding nucleoside triphosphate analogues. These active metabolites can then compete with natural nucleosides and inhibit viral polymerases, such as reverse transcriptases and RNA-dependent RNA polymerases (RdRp), thereby terminating viral genome replication.[2][3][4] The 2,6-diaminopurine scaffold is a key feature, as seen in compounds like Amdoxovir (DAPD), which is converted by adenosine deaminase to its active guanosine analogue.[3][4]

Furthermore, some derivatives have been shown to inhibit host kinases, such as c-Src and Fyn, which can be crucial for the viral replication cycle.[1] This dual-target approach, hitting both viral and host factors, could contribute to their broad-spectrum activity and potentially a higher barrier to the development of resistance.

Caption: Proposed metabolic activation and dual-target mechanism of action.

Structure-Activity Relationship (SAR)

The antiviral potency of 2,6-diaminopurine derivatives is highly dependent on the nature of the substituents at the N6 and C2 positions of the purine ring. Key SAR observations include:

-

N6-Substitution: The presence of a cycloalkyl group, such as cyclopropyl, at the N6 position is often associated with potent antiviral activity, particularly against HIV.[2] In the broader class of 2,6-diaminopurines, aryl or substituted aryl groups at this position can confer broad-spectrum activity.[1]

-

C2-Substitution: The substituent at the C2 position significantly modulates both the potency and the target profile. Small alkylamines or phenoxyethyl groups have been shown to be favorable for broad-spectrum antiviral activity.[1]

-

Nucleoside vs. Non-Nucleoside: While many potent antiviral purine analogues are nucleosides, the activity of non-nucleoside derivatives like compound 6i suggests that the purine base itself can be effectively recognized and metabolized by host cells to exert its effect.[1]

Experimental Protocols

The evaluation of this compound derivatives involves a series of in vitro assays to determine their antiviral efficacy and cytotoxicity.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells.

-

Cell Seeding: Plate host cells (e.g., Vero E6, Huh-7, MDCK) in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Addition: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a "cells only" control (no compound) and a "blank" control (no cells).

-

Incubation: Incubate the plate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will metabolize MTT into formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay (Yield Reduction Assay)

This assay quantifies the reduction in viral progeny in the presence of the test compound.

-

Cell Seeding: Seed host cells in a 96-well plate and incubate overnight.

-

Infection and Treatment: Infect the cell monolayers with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of the test compound. Include a "virus only" control (no compound).

-

Incubation: Incubate the plates for a defined period (e.g., 24-72 hours) to allow for viral replication.

-

Supernatant Collection: Collect the cell culture supernatant, which contains the progeny virus.

-

Viral Titer Quantification: Determine the viral titer in the collected supernatants using a suitable method, such as a plaque assay or a TCID50 (50% Tissue Culture Infective Dose) assay.

-

Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of viral yield reduction against the compound concentration and fitting the data to a dose-response curve.

Caption: General workflow for in vitro evaluation of antiviral compounds.

Conclusion and Future Perspectives

This compound and its related derivatives represent a promising class of antiviral agents with the potential for broad-spectrum activity. Their likely mechanism of action, involving metabolic activation to nucleoside triphosphate analogues that inhibit viral polymerases, places them in a well-established and successful category of antiviral drugs. The added possibility of targeting host factors could provide a significant advantage in overcoming viral resistance.

Future research should focus on synthesizing and screening a wider array of derivatives to build a more comprehensive structure-activity relationship profile. Elucidating the precise metabolic pathways and identifying the specific viral and host targets for the most potent compounds will be crucial for their further development as clinical candidates. The data presented in this guide underscores the therapeutic potential of this chemical scaffold and provides a solid foundation for continued investigation in the field of antiviral drug discovery.

References

- 1. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of anti-human immunodeficiency virus activity of beta-D-6-cyclopropylamino-2',3'-didehydro-2',3'-dideoxyguanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of Action of 1-β-d-2,6-Diaminopurine Dioxolane, a Prodrug of the Human Immunodeficiency Virus Type 1 Inhibitor 1-β-d-Dioxolane Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of 1-beta-D-2,6-diaminopurine dioxolane, a prodrug of the human immunodeficiency virus type 1 inhibitor 1-beta-D-dioxolane guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Analytical Profile of N6-Cyclopropyl-9H-purine-2,6-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-Cyclopropyl-9H-purine-2,6-diamine is a recognized impurity and potential degradation product of the antiretroviral medication Abacavir. A thorough understanding of its spectroscopic and analytical characteristics is crucial for quality control, safety assessment, and regulatory compliance in the pharmaceutical industry. This technical guide provides a consolidated overview of the available spectroscopic data (Nuclear Magnetic Resonance and Mass Spectrometry) for this compound, outlines relevant analytical methodologies, and presents logical workflows for its identification and characterization.

Chemical Identity and Properties

This compound is a purine derivative characterized by a cyclopropyl group at the N6 position and an amino group at the C2 position.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Cyclopropyldiaminopurine, Abacavir Impurity 7/10/18[1] |

| CAS Number | 120503-69-7[1][2][3][4] |

| Molecular Formula | C₈H₁₀N₆[1][2][3] |

| Molecular Weight | 190.21 g/mol [1][2] |

Spectroscopic Data

Mass Spectrometry (MS)

In a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Abacavir degradation products, a compound with a mass-to-charge ratio (m/z) of 191.2 was identified, corresponding to the [M+H]⁺ ion of this compound.

| Ion | m/z (Observed) |

| [M+H]⁺ | 191.2 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed, publicly available ¹H and ¹³C NMR spectra with full assignments for this compound are currently limited. However, general protocols for the NMR analysis of purine derivatives are well-established.

Experimental Protocols

The following are generalized experimental protocols based on the analysis of Abacavir and its impurities. Specific parameters for this compound may need to be optimized.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is adapted from a method used for the analysis of Abacavir and its degradation products.

-

Instrumentation : High-Performance Liquid Chromatography (HPLC) system coupled with a mass spectrometer.

-

Column : A reversed-phase column, such as a C18, is typically suitable for separating polar compounds like purine derivatives.

-

Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Detection : Mass spectrometric detection should be performed in positive ion mode to observe the [M+H]⁺ ion.

-

Sample Preparation : The sample should be dissolved in a suitable solvent, such as a mixture of water and methanol or acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following provides a general guideline for obtaining NMR spectra of purine derivatives.[5][6]

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Solvent : Deuterated solvents such as dimethyl sulfoxide (DMSO-d₆), methanol (CD₃OD), or water (D₂O) are appropriate, depending on the solubility of the compound.

-

Sample Preparation :

-

Dissolve an appropriate amount of the sample in the chosen deuterated solvent.

-

Filter the solution if any particulate matter is present.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition :

-

¹H NMR : Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR : Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

-

2D NMR : To aid in structural elucidation, consider performing 2D NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.[7]

-

Logical Workflows and Diagrams

The identification and characterization of this compound as an impurity in Abacavir typically follows a structured analytical workflow.

Caption: Workflow for the identification and characterization of this compound.

No specific signaling pathways involving this compound have been identified in the reviewed literature. Its primary relevance is as a process-related impurity or degradation product of Abacavir.

Conclusion

The analytical characterization of this compound is essential for ensuring the quality and safety of Abacavir drug products. While detailed public data is sparse, established mass spectrometry and nuclear magnetic resonance methodologies provide a clear path for its identification and structural confirmation. The workflows presented here offer a systematic approach for researchers and drug development professionals to characterize this and other related purine impurities.

References

- 1. 2-Amino-6-cyclopropylamino-9H-purine | 120503-69-7 [chemicalbook.com]

- 2. This compound , 95% , 120503-69-7 - CookeChem [cookechem.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. store.usp.org [store.usp.org]

- 5. researchgate.net [researchgate.net]

- 6. 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

N6-Cyclopropyl-9H-purine-2,6-diamine: A Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for N6-Cyclopropyl-9H-purine-2,6-diamine, a known impurity of the antiretroviral drug Abacavir. The information is presented to support research, analytical method development, and formulation studies.

Core Physicochemical Data

This compound is a purine derivative with the molecular formula C₈H₁₀N₆ and a molecular weight of 190.21 g/mol . Its chemical structure features a cyclopropyl group attached to the exocyclic amine at the N6 position of the purine ring.

Solubility Profile

The solubility of this compound has been determined in various solvents, indicating its polarity and potential behavior in different matrices.

| Solvent System | Concentration | Temperature | Method |

| Dimethyl Sulfoxide (DMSO) | 85 mg/mL (184.6 mM)[] | Not Specified | Not Specified |

| Ethanol | 31 mg/mL (67.3 mM)[] | Not Specified | Not Specified |

| Water | <1 mg/mL[] | Not Specified | Not Specified |

| Aqueous Solution (pH 7.4) | 35.9 µg/mL[2] | Not Specified | Not Specified |

| Methanol | Slightly Soluble[3][] | Not Specified | Not Specified |

Stability Characteristics

Comprehensive stability data for this compound as an isolated compound is limited. However, its stability can be inferred from forced degradation studies of Abacavir, where it is identified as an impurity.

| Condition | Observation |

| Storage | Recommended storage at 2-8°C under an inert atmosphere (e.g., Nitrogen, Argon).[][5] |

| General Stability | The compound is reported to be stable under normal laboratory conditions.[6] |

| Incompatibilities | Avoid contact with strong acids, bases, oxidizing agents, and reducing agents.[6] |

| Combustion | Emits toxic fumes upon combustion.[6] |

| Forced Degradation (Inferred from Abacavir studies) | As an impurity of Abacavir, it is likely to be present in degradation samples subjected to acidic hydrolysis and oxidation. |

Experimental Protocols

General Solubility Determination Protocol

While specific experimental details for the reported solubility data are not fully available, a general protocol for determining the thermodynamic solubility of a compound like this compound is as follows:

-

Preparation of Saturated Solutions: An excess amount of the compound is added to a known volume of the selected solvent in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity.

Synthesis of this compound

A general procedure for the synthesis of N6-substituted-9H-purine-2,6-diamines has been described and can be adapted for this specific compound.

Stability-Indicating UHPLC Method for Analysis

The following is a representative Ultra-High-Performance Liquid Chromatography (UHPLC) method for the analysis of this compound as an impurity in Abacavir.

References

Commercial Sourcing and Research Applications of N6-Cyclopropyl-9H-purine-2,6-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N6-Cyclopropyl-9H-purine-2,6-diamine, a synthetic purine derivative of interest in various research fields. This document outlines commercial availability, key chemical properties, and a detailed experimental protocol for its use in a biophysical assay. Furthermore, it visualizes a relevant biological signaling pathway and the experimental workflow for clarity and reproducibility.

Commercial Availability and Supplier Specifications

This compound (CAS No. 120503-69-7) is available from a range of commercial suppliers catering to the research and pharmaceutical development markets. The compound is often listed as an impurity of Abacavir, a nucleoside reverse transcriptase inhibitor. While purity levels are generally high, it is crucial for researchers to consult the supplier's Certificate of Analysis (CoA) for lot-specific data. Below is a summary of representative suppliers and their publicly available data.

| Supplier | Product Name(s) | Stated Purity | Additional Information |

| LGC Standards | This compound Methanolate | Not specified; CoA provided | Offers the methanolate form.[1] |

| Simson Pharma Limited | Abacavir Cyclopropyl Diamino Purine Impurity | Not specified; CoA provided | Accompanied by a Certificate of Analysis.[2] |

| CookeChem | This compound | 95% | |

| Dr. Jcr Bio-science Pvt Ltd | N6 -cyclopropyl-9H-purine-2,6-diamine | 99%+ | Research grade material.[3] |

| USP (United States Pharmacopeia) | Cyclopropyldiaminopurine | Not specified; Analytical Material | Supplied as an analytical material, not a USP Reference Standard.[4] |

| SynThink Research Chemicals | Abacavir Cyclopropyl Diamino Purine Impurity | High purity; CoA provided | Comprehensive characterization data including 1H-NMR, Mass, HPLC, IR, and TGA is provided with the CoA.[5] |

| BLDpharm | This compound | Not specified; analytical data available | Provides NMR, HPLC, LC-MS, and UPLC data.[6] |

| Manchester Organics | This compound | 95% | |

| ChemUniverse | This compound | 95% | [1] |

Physicochemical Properties

A compilation of key physicochemical properties of this compound is presented below. These values are aggregated from various sources and should be considered as approximations. For precise data, consulting a lot-specific CoA is recommended.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₆ | LGC Standards[1] |

| Molecular Weight | 190.21 g/mol | LGC Standards[1] |

| CAS Number | 120503-69-7 | LGC Standards[1] |

| Melting Point | 172-174 °C | ChemicalBook |

| Density | 1.97 g/cm³ | ChemicalBook |

| Solubility | Slightly soluble in DMSO and Methanol | ChemicalBook |

| Storage Conditions | 2-8 °C, under inert gas (Nitrogen or Argon) | BLDpharm[6] |

| Appearance | Off-White to Pale Yellow Solid | ChemicalBook |

Biological Context: The AMP-Activated Protein Kinase (AMPK) Signaling Pathway

While direct and extensive research on the specific biological activities of this compound is limited in publicly accessible literature, its structural similarity to other purine derivatives suggests potential interactions with purine-binding proteins, such as kinases. One of the central regulators of cellular energy homeostasis is AMP-activated protein kinase (AMPK). The activation of the AMPK pathway is a critical therapeutic target for metabolic diseases. The following diagram illustrates the core components of the AMPK signaling pathway.

Experimental Protocol: Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement

The following protocol is adapted from a study that utilized this compound to investigate its binding affinity to a guanine riboswitch.[4] This method can be adapted to study the interaction of this compound with other potential biological targets.

Materials and Reagents

-

This compound (from a commercial supplier, see Table 1)

-

Target macromolecule (e.g., RNA, protein)

-

ITC Buffer (e.g., 10 mM sodium phosphate, pH 7.0, 100 mM NaCl, 0.1 mM EDTA)

-

Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC or similar)

-

Degassing apparatus

-

High-precision balance and volumetric flasks

-

Pipettes and tips

Sample Preparation

-

Macromolecule Preparation:

-

Prepare the target macromolecule (e.g., guanine riboswitch RNA) in the ITC buffer.

-

Determine the precise concentration of the macromolecule using a suitable method (e.g., UV-Vis spectroscopy at 260 nm for RNA).

-

The final concentration in the sample cell should be approximately 10-20 times the expected dissociation constant (Kd). For the guanine riboswitch interaction, a concentration of ~10-20 µM was used.[4]

-

Degas the macromolecule solution for at least 10 minutes before loading into the sample cell.

-

-

Ligand (this compound) Preparation:

-

Accurately weigh a sufficient amount of this compound.

-

Dissolve the compound in the same ITC buffer used for the macromolecule to create a stock solution.

-

The final concentration in the injection syringe should be 10-20 times the concentration of the macromolecule in the sample cell. For the guanine riboswitch study, a concentration of ~200 µM was used.[4]

-

Degas the ligand solution for at least 10 minutes.

-

ITC Experiment Setup and Execution

-

Instrument Setup:

-

Thoroughly clean the sample cell and injection syringe of the ITC instrument with the ITC buffer.

-

Set the experimental temperature (e.g., 25 °C).

-

Set the stirring speed (e.g., 750 rpm).

-

-

Loading Samples:

-

Carefully load the macromolecule solution into the sample cell, avoiding the introduction of air bubbles.

-

Load the ligand solution into the injection syringe.

-

-

Titration:

-

Perform an initial injection of a small volume (e.g., 0.4 µL) to remove any air from the syringe tip and to allow for equilibration. Discard this data point during analysis.

-

Perform a series of subsequent injections (e.g., 19 injections of 2 µL each) with a spacing of approximately 150 seconds between injections to allow the signal to return to baseline.

-

Data Analysis

-

Integrate the raw ITC data (heat flow vs. time) to obtain the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters:

-

Stoichiometry (n)

-